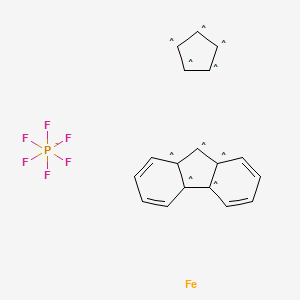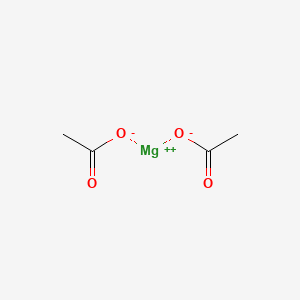
Heptadecanoic-D33 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an odd-chain saturated fatty acid with the molecular formula CD3(CD2)14CD2COOH and a molecular weight of 303.65 g/mol . This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecanoic-D33 acid can be synthesized through the deuteration of heptadecanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated reagents under specific conditions . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas in a controlled environment to ensure the complete exchange of hydrogen atoms with deuterium. The product is then purified to achieve the desired isotopic purity, typically around 98 atom % D .
Chemical Reactions Analysis
Types of Reactions
Heptadecanoic-D33 acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Primary or secondary alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Heptadecanoic-D33 acid is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of Heptadecanoic-D33 acid involves its incorporation into biological systems where it can be traced due to its deuterium labeling. The deuterium atoms replace hydrogen atoms, allowing for detailed tracking using mass spectrometry or NMR. This helps in understanding the metabolic pathways and the role of fatty acids in various biological processes .
Comparison with Similar Compounds
Heptadecanoic-D33 acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Heptadecanoic acid: The non-deuterated form with the molecular formula C17H34O2.
Methyl heptadecanoate-D33: A methyl ester derivative of this compound.
1-Bromohexadecane-D33: A brominated derivative used in similar research applications.
This compound’s uniqueness lies in its isotopic labeling, which provides a distinct advantage in tracing and studying metabolic processes and reaction mechanisms.
Properties
Molecular Formula |
C17H34O2 |
|---|---|
Molecular Weight |
303.65 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoic acid |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
InChI Key |
KEMQGTRYUADPNZ-TUWMXWROSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


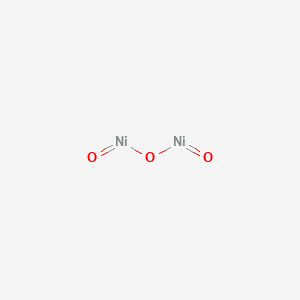
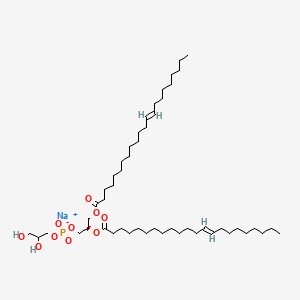

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)



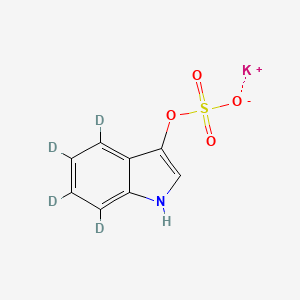
![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)


